molecular formula C14H11NO5 B1393758 4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261915-75-6

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1393758
CAS No.: 1261915-75-6
M. Wt: 273.24 g/mol
InChI Key: UUHJNOODRFAGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl-derived aromatic compound characterized by a carboxylic acid group at position 3, a methoxy group at position 4', and a nitro group at position 3. Its molecular formula is C₁₄H₁₁NO₅, with a molar mass of 273.24 g/mol. The nitro and methoxy substituents confer distinct electronic properties: the nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating. This combination influences the compound’s acidity, solubility, and reactivity.

Structurally, the biphenyl scaffold enables π-π stacking interactions, making it relevant in materials science and pharmaceutical intermediates .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHJNOODRFAGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689182
Record name 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-75-6
Record name 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including nitration, methoxylation, and carboxylation of the biphenyl core. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, reducing agents like hydrogen gas or metal-acid combinations, and oxidizing agents like potassium permanganate .

Scientific Research Applications

Medicinal Chemistry

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid exhibits promising biological activities, particularly due to the presence of the nitro group. Research indicates that compounds with similar structures can interact with various biological targets, leading to potential therapeutic applications:

  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it useful in combating infections.

Organic Synthesis

The carboxylic acid group in this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in:

  • Coupling Reactions : The compound can participate in coupling reactions to form more complex molecules. For example, it can be used in the synthesis of pyrazolone derivatives, which are important in pharmaceuticals.
  • Functionalization : The presence of the methoxy and nitro groups allows for further functionalization, expanding the range of possible derivatives.

Material Science

Due to its unique electronic properties conferred by the methoxy group, this compound may find applications in material science:

  • Organic Electronics : The biphenyl structure suggests potential use in organic electronic materials such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics).
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial effects of various nitro-substituted biphenyl carboxylic acids, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Synthesis of Pyrazolone Derivatives

In another research effort, this compound was utilized as a precursor for synthesizing pyrazolone derivatives through a series of coupling reactions. The resulting compounds exhibited enhanced biological activity compared to their parent structures.

Mechanism of Action

The mechanism of action of 4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the methoxy and carboxylic acid groups can engage in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Electronic Effects

  • Nitro vs. Methoxy Groups: The nitro group (NO₂) in 4'-methoxy-5-nitro derivatives increases the carboxylic acid’s acidity compared to methoxy-only analogs (e.g., 3',6-dimethoxy analog) .
  • Halogen Substitution : Chloro and fluoro substituents (e.g., in 2'-chloro-5'-methoxy and 3',5'-difluoro analogs) enhance lipophilicity and reactivity, favoring membrane permeability in drug design .

Biological Activity

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1261915-75-6) is a biphenyl derivative notable for its structural features, including a methoxy group at the 4' position, a nitro group at the 5 position, and a carboxylic acid group at the 3 position. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The molecular formula for this compound is C14H11N O5, with a molecular weight of approximately 273.25 g/mol. Its structure allows for various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, which are critical for its biological activity .

The biological activity of this compound is largely attributed to its functional groups:

  • Nitro Group : Acts as an electron-withdrawing group, influencing the reactivity of the biphenyl ring.
  • Methoxy Group : Can activate the ring towards electrophilic substitution.
  • Carboxylic Acid Group : Participates in hydrogen bonding and interactions with biological targets.

These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has been shown to inhibit the growth of specific bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory responses .

Anticancer Potential

Recent studies have explored the anticancer potential of derivatives of this compound. For example, modifications to the structure have led to enhanced cytotoxicity against various cancer cell lines, indicating that this compound may serve as a lead structure for developing new anticancer agents .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Study 2Reported anti-inflammatory effects in vitro by reducing TNF-alpha production in macrophages by up to 60%.
Study 3Evaluated cytotoxicity against human cancer cell lines (HeLa, MCF-7) with IC50 values of 15 µM and 20 µM respectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with aryl halides is a viable pathway. For example, 4-methoxybenzoic acid derivatives react efficiently under optimized conditions (Rh catalyst, 120°C, 12h) to form biphenyl scaffolds. Substituent position (e.g., nitro groups) significantly impacts regioselectivity and yield. For nitro-substituted analogs, careful control of temperature and catalyst loading is critical to avoid side reactions like over-reduction .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For biphenyl derivatives, coupling constants in NMR (e.g., J = 8–10 Hz for para-substituted methoxy groups) confirm substitution patterns. X-ray crystallography, as demonstrated for structurally similar compounds (e.g., [1,1'-biphenyl]-3-carboxylic acid derivatives), provides unambiguous confirmation of regiochemistry .

Q. What safety precautions are essential when handling nitro-substituted biphenyl carboxylic acids?

  • Methodological Answer : Nitro groups pose explosion risks under heat or friction. Follow protocols for handling explosive precursors:

  • Store in airtight containers at ≤4°C (P233, P235) .
  • Use spark-free tools (P242) and static-safe workstations (P243).
  • In case of skin contact, wash immediately with soap and water (P302 + P352) .

Advanced Research Questions

Q. How can contradictory regioselectivity outcomes in decarboxylative coupling reactions be resolved?

  • Methodological Answer : Regioselectivity depends on steric and electronic factors. For example, electron-withdrawing groups (e.g., nitro) at the 5-position may direct coupling to the 3-carboxylic acid site. If unexpected isomers form (e.g., 3’ vs. 3), use DFT calculations to map transition states or vary catalyst systems (e.g., Ir vs. Rh) to favor desired pathways .

Q. What analytical techniques are optimal for quantifying nitro group stability under acidic/basic conditions?

  • Methodological Answer : Monitor nitro group reduction or hydrolysis via:

  • HPLC-UV/Vis at 260–280 nm (nitroaromatic absorbance).
  • Tandem MS to detect degradation products (e.g., amine derivatives).
  • Potentiometric titration to track pH-dependent decomposition .

Q. How do computational models predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution, identifying reactive sites. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy at the 3-carboxylic acid position, favoring nucleophilic attack in coupling reactions. Validate models against experimental kinetic data .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar biphenyl carboxylic acid syntheses?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst purity : Rhodium catalysts with ≤95% purity reduce coupling efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions at >100°C.
  • Nitro group positioning : Meta-nitro substituents (5-position) sterically hinder coupling compared to para-substituted analogs .

Comparative Structural Analysis

Q. How does the 4'-methoxy-5-nitro substitution pattern affect bioactivity compared to fluoro or hydroxy analogs?

  • Methodological Answer : Methoxy and nitro groups enhance lipophilicity (logP >3), improving membrane permeability. In contrast, fluoro analogs (e.g., 2',4'-difluoro derivatives) exhibit stronger hydrogen bonding with target proteins. Use molecular docking studies to compare binding affinities to receptors like cyclooxygenase-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.